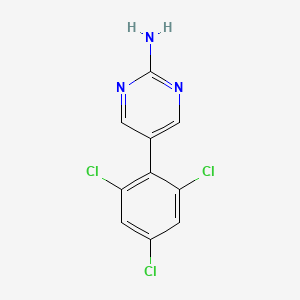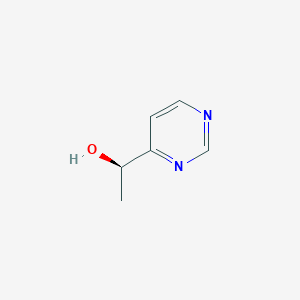
(R)-1-(pyrimidin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(pyrimidin-4-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyrimidin-4-yl)ethanol typically involves the reduction of pyrimidin-4-yl ketone using chiral reducing agents to ensure the desired enantiomer is obtained. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyrimidin-4-yl)ethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Pyrimidin-4-yl ketone or pyrimidin-4-yl aldehyde.
Reduction: Pyrimidin-4-yl ethane.
Substitution: Various substituted pyrimidin-4-yl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(pyrimidin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(pyrimidin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(pyrimidin-4-yl)ethanol: The enantiomer of ®-1-(pyrimidin-4-yl)ethanol, with different stereochemistry.
Pyrimidin-4-yl methanol: Lacks the chiral center and has different reactivity.
Pyrimidin-4-yl ethane: The fully reduced form, with different chemical properties.
Uniqueness
®-1-(pyrimidin-4-yl)ethanol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with chiral environments, such as enzymes and receptors. This makes it a valuable compound in the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(1R)-1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |
Clé InChI |
FCQKOPJZMPKYGR-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=NC=NC=C1)O |
SMILES canonique |
CC(C1=NC=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
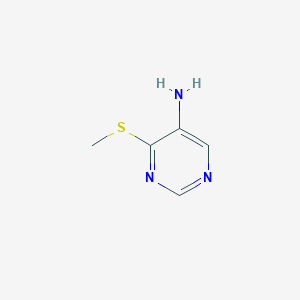

![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
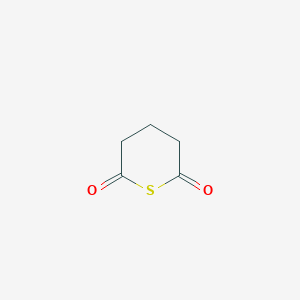
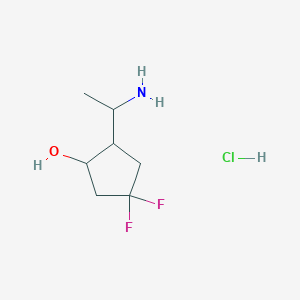
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
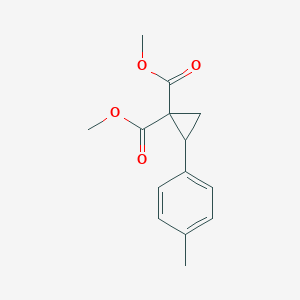
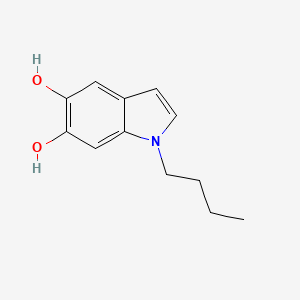
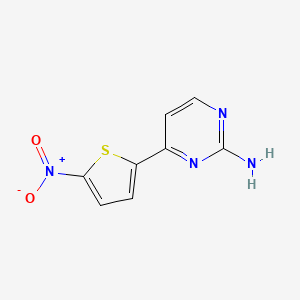
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
